(3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
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Overview
Description
(3S,4R)-3-methyl-2-oxa-8-azaspiro[45]decan-4-amine dihydrochloride is a spirocyclic compound with a unique structure that includes both an oxazolidine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The final product is then obtained by introducing the amine group and converting it to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to control reaction conditions precisely. The purification process typically involves crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any oxidized functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs to treat various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride include other spirocyclic amines and oxazolidines. Examples include:
- Spiro[4.5]decan-8-amine derivatives
- Oxazolidine-based compounds
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both an oxazolidine and a piperidine ring. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEMBMRUCXTRGW-FOMWZSOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCNCC2)CO1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C2(CCNCC2)CO1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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